

# Lemieux-Johnson oxidation using a catalytic amount of OsO<sub>4</sub> and periodate

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## Compound of Interest

Compound Name: Ammonium periodate

Cat. No.: B084318

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## Application Notes and Protocols: Lemieux-Johnson Oxidation

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Lemieux-Johnson oxidation is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds in alkenes to yield aldehydes and ketones.<sup>[1][2]</sup> Published in 1956 by Raymond U. Lemieux and William S. Johnson, this reaction utilizes a catalytic amount of osmium tetroxide (OsO<sub>4</sub>) with a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO<sub>4</sub>).<sup>[1][3]</sup> The periodate serves a dual role: it cleaves the intermediate vicinal diol and regenerates the osmium tetroxide catalyst, allowing for the use of sub-stoichiometric quantities of the toxic and expensive osmium reagent.<sup>[1]</sup>

This method stands as a valuable alternative to ozonolysis, notably avoiding the formation of explosive peroxide intermediates and often proceeding under milder conditions.<sup>[2][3]</sup> The reaction typically ceases at the aldehyde or ketone stage, preventing over-oxidation to carboxylic acids, which can be a challenge with other strong oxidizing agents.<sup>[1][2]</sup> These characteristics make the Lemieux-Johnson oxidation a widely employed transformation in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).<sup>[2][4]</sup>

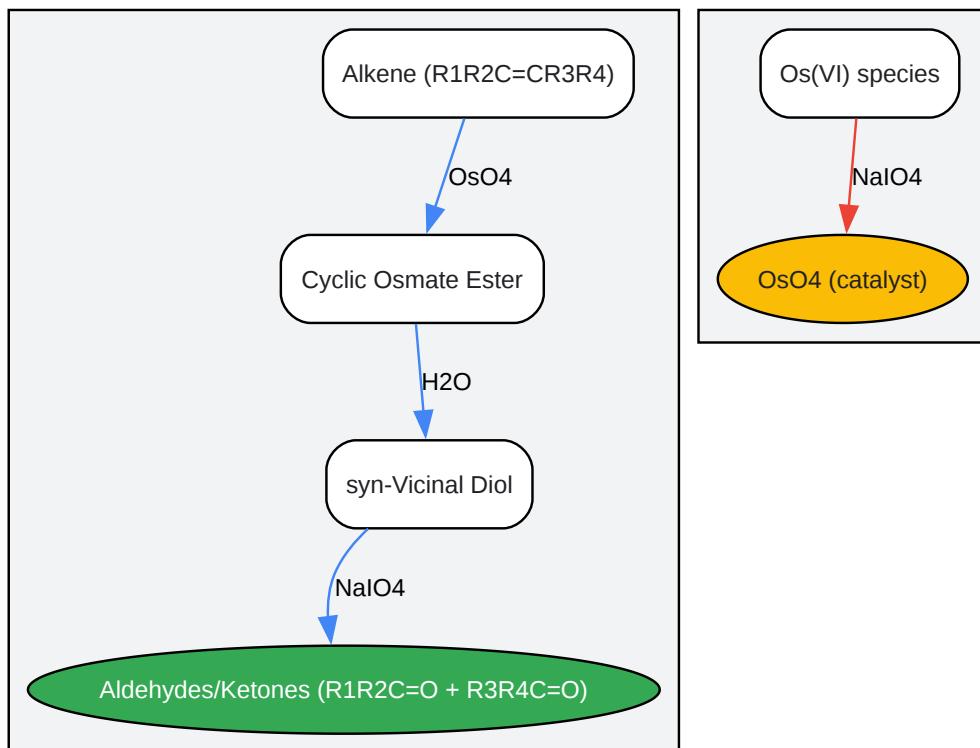
## Mechanism of Action

The Lemieux-Johnson oxidation proceeds via a two-step catalytic cycle:

- Syn-dihydroxylation: The osmium tetroxide reacts with the alkene in a [3+2] cycloaddition to form a cyclic osmate ester. This intermediate is then hydrolyzed to yield a syn-vicinal diol, reducing the osmium from Os(VIII) to Os(VI).<sup>[2][5]</sup>
- Oxidative Cleavage and Catalyst Regeneration: The sodium periodate cleaves the C-C bond of the vicinal diol to form the two carbonyl compounds.<sup>[5]</sup> Concurrently, the periodate re-oxidizes the Os(VI) species back to Os(VIII), thus regenerating the catalyst for the next cycle.<sup>[1]</sup>

## Diagram of the Catalytic Cycle

## Catalytic Cycle of the Lemieux-Johnson Oxidation

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Caption: Catalytic cycle of the Lemieux-Johnson oxidation.

## Applications in Pharmaceutical and Complex Molecule Synthesis

The Lemieux-Johnson oxidation is a key transformation in the synthesis of various pharmaceutical intermediates and complex natural products. Its reliability and functional group tolerance make it a preferred method for introducing carbonyl functionalities.

- Artemisinin Derivatives: This reaction has been utilized in the synthesis of novel artemisinin derivatives, which have shown promising anti-cancer activity. The modification of a side

chain on 10-deoxoallylartemisinin was achieved using Lemieux-Johnson conditions.[6]

- **tert-Butyl (2-oxoethyl) carbamate:** This valuable synthon, widely used in the synthesis of modern APIs, is efficiently prepared via the Lemieux-Johnson oxidation. The reaction provides higher yields compared to ozonolysis and proceeds under more favorable conditions.[6]
- **Total Synthesis of (-)-Exiguolide:** The total synthesis of this marine macrolide employed the Lemieux-Johnson oxidation to cleave a carbon-carbon double bond, generating an aldehyde that was crucial for the subsequent formation of a pyran substructure.

## Experimental Protocols

### General Protocol for Lemieux-Johnson Oxidation

This protocol provides a general procedure for the oxidative cleavage of an alkene. The specific amounts of reagents and reaction time may need to be optimized for different substrates.

Materials:

- Alkene substrate
- Dioxane or Tetrahydrofuran (THF)
- Water (deionized)
- Osmium tetroxide ( $\text{OsO}_4$ ), 2.5% solution in t-butanol
- Sodium periodate ( $\text{NaIO}_4$ )
- 2,6-Lutidine (optional, but recommended for improved yields)
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Ethyl acetate or Dichloromethane (DCM) for extraction
- Brine (saturated  $\text{NaCl}$  solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for chromatography

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq). Dissolve the alkene in a suitable solvent system, such as a 3:1 mixture of dioxane:water or THF:water (to make a final concentration of 0.1-0.2 M).
- Addition of Reagents: To the stirred solution, add 2,6-lutidine (1.1 eq, optional). Then, add the osmium tetroxide solution (0.01-0.05 eq). The solution may turn a light brown or yellow color.
- Addition of Periodate: Add sodium periodate (2.1-4.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and the temperature should be monitored. A cooling bath (ice-water) can be used if necessary. The reaction mixture will typically become a suspension.
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete (typically 1-24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 15-30 minutes, during which the color of the mixture should fade.
- Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash with 1 M HCl (if 2,6-lutidine was used), followed by water, and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde or ketone.

## Safety Precautions for Handling Osmium Tetroxide

Osmium tetroxide is highly toxic, volatile, and can cause severe irritation to the eyes, skin, and respiratory tract. It is imperative to handle OsO<sub>4</sub> with extreme caution in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.
- Handling: OsO<sub>4</sub> should be handled exclusively in a certified chemical fume hood. It is often supplied as a solution in a sealed ampoule or as crystals. If working with the solid, take care to avoid generating dust.
- Storage: Store OsO<sub>4</sub> in a clearly labeled, tightly sealed container in a ventilated and secure location.
- Quenching and Waste Disposal: Any glassware or equipment that comes into contact with OsO<sub>4</sub> should be quenched with a sodium sulfite solution before being removed from the fume hood. All OsO<sub>4</sub> waste must be disposed of as hazardous waste according to institutional guidelines.

## Data Presentation: Substrate Scope and Yields

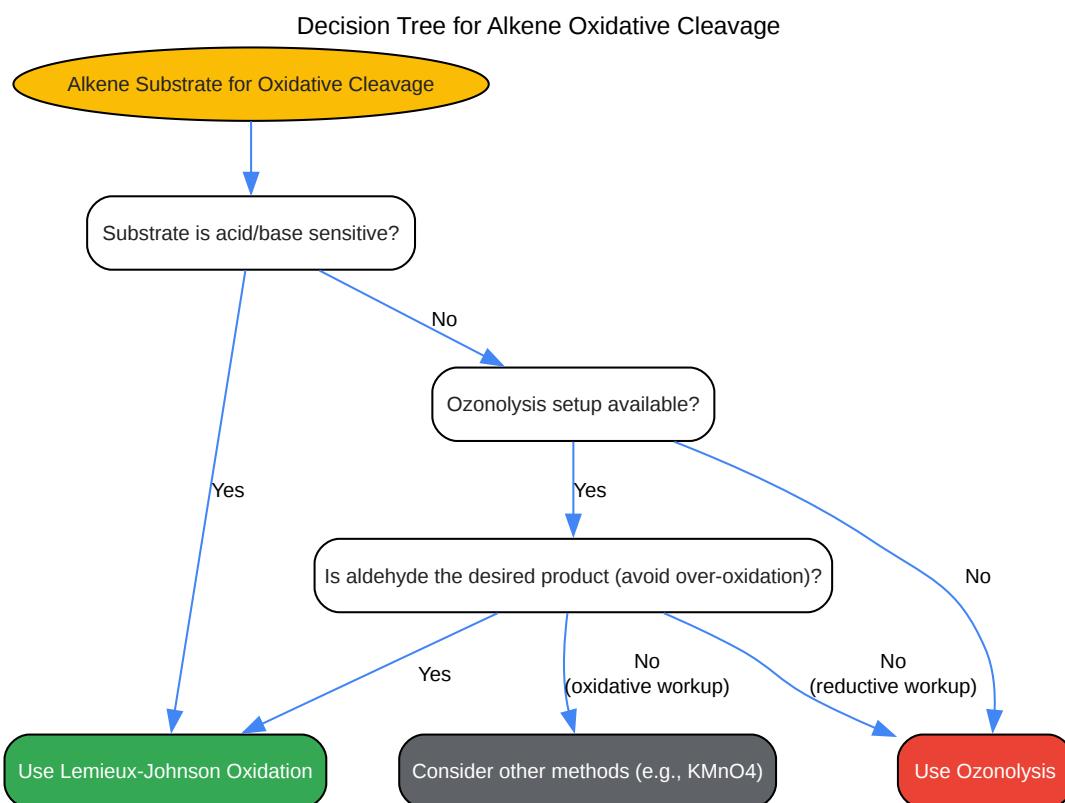
The Lemieux-Johnson oxidation is applicable to a wide range of alkene substrates. The following table summarizes representative examples with their corresponding reaction conditions and yields.

Entry	Substrate	Product(s)	Conditions	Time	Yield (%)
1	Styrene	Benzaldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , Dioxane/H <sub>2</sub> O	RT	-
2	Cyclohexene	Adipaldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , THF/H <sub>2</sub> O	18 h	84
3	1-Octene	Heptanal	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , 2,6- lutiidine, Dioxane/H <sub>2</sub> O	30 min	86
4	Anethole	Anisaldehyde and Acetaldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , THF/H <sub>2</sub> O	-	-
5	Indene	2- Carboxybenz aldehyde	OsO <sub>4</sub> (cat.), NaIO <sub>4</sub> , Dioxane/H <sub>2</sub> O	O/N	79

Note: Yields are for the isolated product. "RT" denotes room temperature, and "O/N" denotes overnight.

## Logical Workflow for Oxidative Cleavage Method Selection

The choice between the Lemieux-Johnson oxidation and other methods like ozonolysis depends on several factors. The following diagram illustrates a decision-making workflow.



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Caption: Decision workflow for selecting an oxidative cleavage method.

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